2-(3-methoxyphenyl)-5-[(oxan-3-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
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Overview
Description
2-(3-methoxyphenyl)-5-[(oxan-3-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a synthetic organic compound that belongs to the class of pyrazolopyrazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-5-[(oxan-3-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves multi-step organic reactions. A common route might include:
Formation of the pyrazolopyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the 3-methoxyphenyl group: This step might involve a substitution reaction using a 3-methoxyphenyl halide.
Attachment of the oxan-3-ylmethyl group: This could be done through alkylation reactions using oxan-3-ylmethyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy group or the pyrazolopyrazine core.
Reduction: Reduction reactions could target the pyrazolopyrazine ring or other functional groups.
Substitution: Various substitution reactions could occur, especially at the aromatic ring or the pyrazolopyrazine core.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2-(3-methoxyphenyl)-5-[(oxan-3-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-5-[(oxan-3-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyrazines: Other compounds in this class might include 2-(phenyl)-5-(methyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one.
Methoxyphenyl derivatives: Compounds like 2-(3-methoxyphenyl)-4H-pyran-4-one.
Uniqueness
2-(3-methoxyphenyl)-5-[(oxan-3-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is unique due to its specific substitution pattern, which might confer distinct biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-5-(oxan-3-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-24-16-6-2-5-15(10-16)17-11-18-19(23)21(7-8-22(18)20-17)12-14-4-3-9-25-13-14/h2,5-8,10-11,14H,3-4,9,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZAOYMVGFZSSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C=CN(C(=O)C3=C2)CC4CCCOC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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